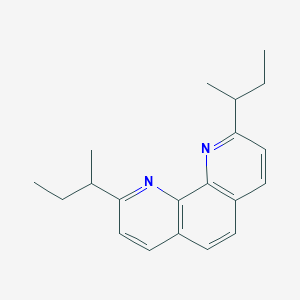

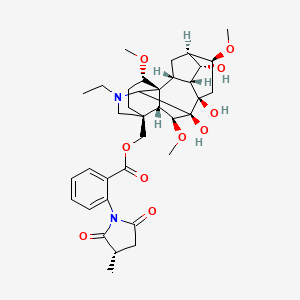

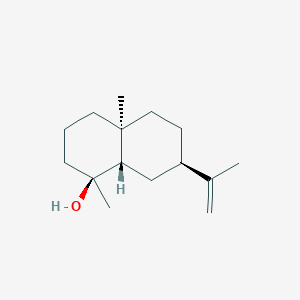

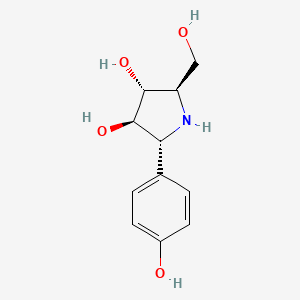

![molecular formula C47H76O18 B1254977 [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural triterpenoid saponin primarily isolated from the roots of Dipsacus asperoides, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotection, myocardial protection, anti-osteoporosis, anti-apoptotic, hepatoprotective, and lipid-lowering effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The extraction of [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate from Dipsacus asperoides involves several steps. Initially, the plant material is dried and powdered. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated under reduced pressure, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same extraction and purification principles but on a larger scale. The process involves large-scale solvent extraction, concentration, and purification using industrial-grade chromatographic systems. The optimization of solvent use and recycling is crucial to ensure cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidized derivatives.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its pharmacological properties.

Major Products Formed:

Hydrolysis: Hederagenin and various sugar units.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Glycosylated derivatives with potentially enhanced bioactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, inflammation, and oxidative stress.

Medicine: Explored for its therapeutic potential in treating conditions like osteoporosis, myocardial infarction, depression, and neurodegenerative diseases

Wirkmechanismus

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate exerts its effects through multiple molecular targets and pathways:

Neuroprotection: Modulates the PPAR-γ pathway, promoting a neuroprotective microglial phenotype and reducing neuroinflammation.

Myocardial Protection: Inhibits apoptosis in myocardial cells by increasing the Bcl-2/Bax ratio and reducing caspase-3 activity.

Bone Health: Regulates bone metabolism by influencing the gut microbiota and the 5-hydroxytryptophan pathway.

Anti-inflammatory: Suppresses pro-inflammatory cytokines and enhances anti-inflammatory cytokines through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is often compared with other triterpenoid saponins such as cauloside A, HN saponin F, and hederagenin.

Cauloside A: Known for its role in marrow cell and granulocyte generation.

HN Saponin F: Exhibits anti-complementary and anti-dermatophyte activities.

Hederagenin: A common aglycone of many saponins, known for its anti-inflammatory and anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple biological pathways. Its unique combination of neuroprotective, myocardial protective, and bone health-promoting properties makes it a compound of significant interest in both research and therapeutic applications .

Eigenschaften

Molekularformel |

C47H76O18 |

|---|---|

Molekulargewicht |

929.1 g/mol |

IUPAC-Name |

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3 |

InChI-Schlüssel |

CCRXMHCQWYVXTE-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Synonyme |

3-O-glucopyranosyl-1-2-arabinopyranosyl-3-norolean-12,20(29)-dien-28-oic acid-28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester akebia saponin D asperosaponin VI |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

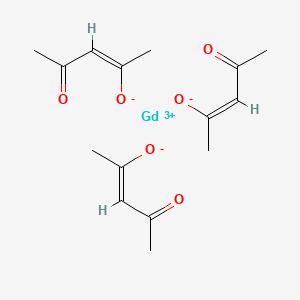

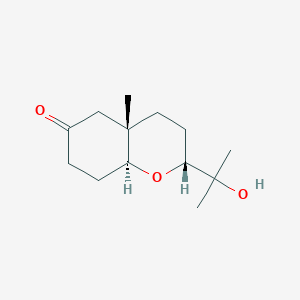

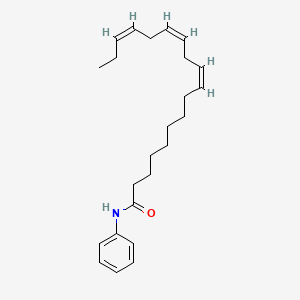

![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)